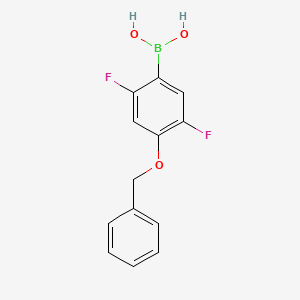

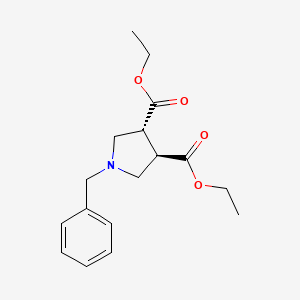

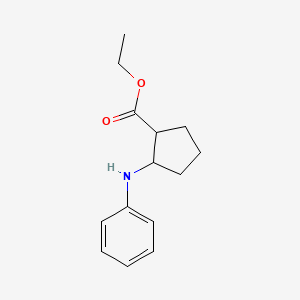

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

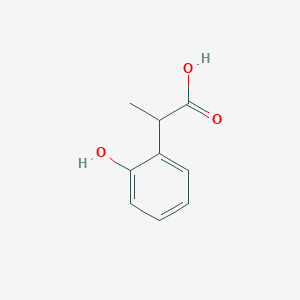

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate (DEDP) is an organic compound belonging to the class of pyrrolidines. It is an optically active compound, meaning it has two stereoisomers, which are mirror images of each other. DEDP is a white crystalline solid that is soluble in water, methanol, and ethanol. It is used in various scientific research applications, such as in the synthesis of drugs and other compounds, and in the study of the mechanism of action of drugs.

Scientific Research Applications

1. Synthesis of 3-Pyrrole-substituted 2-Azetidinones

- Summary of Application: 3-Pyrrole-substituted 2-azetidinones are synthesized using catalytic amounts of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .

- Methods of Application: The procedure involves the use of molecular iodine as a catalyst under microwave irradiation . The C-4 substituent has no influence either on the yield or the rate of the reaction .

- Results or Outcomes: The extreme rapidity with excellent reaction yields is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .

2. Muscarinic Receptor Agonists and Antagonists

- Summary of Application: Muscarinic receptor agonists and antagonists have therapeutic benefits in the treatment of Alzheimer’s disease .

- Methods of Application: The synthesis of these compounds involves a selection of chemical routes, which illustrate contemporary methodology for the synthesis of chiral medicinal compounds .

- Results or Outcomes: The therapeutic benefits of achieving receptor subtype selectivity are outlined and applications in the treatment of Alzheimer’s disease are discussed .

3. Synthesis of Pyrrolo[3,4-b]pyridine Skeleton

- Summary of Application: A simple protocol for the convenient construction of a pyrrolo[3,4-b]pyridine skeleton has been developed . This method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .

- Methods of Application: The procedure involves a three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .

- Results or Outcomes: The method allows for the convenient synthesis of functionalized pyrrolo[3,4-b]pyridines .

4. Synthesis of Pyrrolo[3,4-b]quinoline Derivatives

- Summary of Application: A simple protocol for the convenient construction of a pyrrolo[3,4-b]quinoline skeleton has been developed . This method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .

- Methods of Application: The procedure involves a three-component reaction of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .

- Results or Outcomes: The method allows for the convenient synthesis of functionalized pyrrolo[3,4-b]quinolines .

properties

IUPAC Name |

diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@@H]1C(=O)OCC)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524566 |

Source

|

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

CAS RN |

92486-65-2 |

Source

|

| Record name | Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)